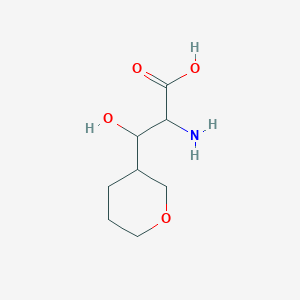
2-Amino-3-hydroxy-3-(tetrahydro-2h-pyran-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-hydroxy-3-(tetrahydro-2H-pyran-3-yl)propanoic acid is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a tetrahydro-2H-pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-3-(tetrahydro-2H-pyran-3-yl)propanoic acid can be achieved through several methods One common approach involves the use of tetrahydro-2H-pyran-3-yl derivatives as starting materialsThe final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, high-yield reactions, and cost-effective reagents to ensure the process is economically viable.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-hydroxy-3-(tetrahydro-2H-pyran-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Amino-3-hydroxy-3-(tetrahydro-2H-pyran-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-hydroxy-3-(tetrahydro-2H-pyran-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may modulate enzyme activity or receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoic acid: Similar structure but with a different position of the tetrahydro-2H-pyran ring.
2-Amino-3-hydroxy-3-(tetrahydro-2H-pyran-2-yl)propanoic acid: Another isomer with the tetrahydro-2H-pyran ring in a different position.
Uniqueness
2-Amino-3-hydroxy-3-(tetrahydro-2H-pyran-3-yl)propanoic acid is unique due to its specific ring structure and the position of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H15NO4 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
2-amino-3-hydroxy-3-(oxan-3-yl)propanoic acid |
InChI |
InChI=1S/C8H15NO4/c9-6(8(11)12)7(10)5-2-1-3-13-4-5/h5-7,10H,1-4,9H2,(H,11,12) |
Clave InChI |
XYJCHVMYEZDULD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(COC1)C(C(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


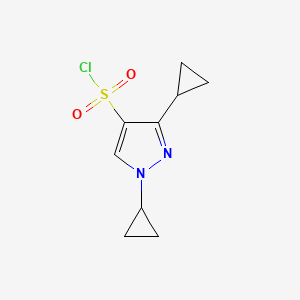
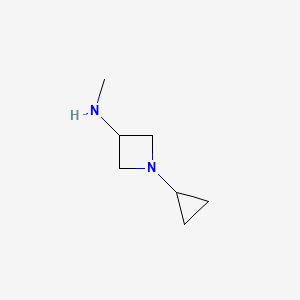


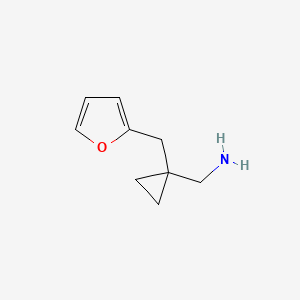

![[1,1'-Bi(cyclopentane)]-1-carboxylic acid](/img/structure/B13595180.png)



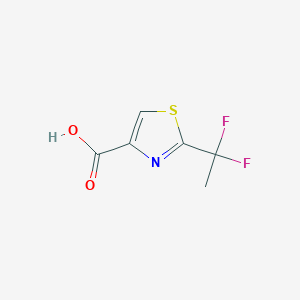
amino}acetamide](/img/structure/B13595210.png)


